Neodymium lactate

Description

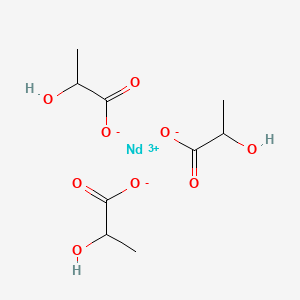

Neodymium lactate (Nd(C₃H₅O₃)₃) is a coordination complex formed between neodymium(III) ions (Nd³⁺) and lactate anions (C₃H₅O₃⁻). Studies using potentiometry, microcalorimetry, and spectroscopy reveal that this compound forms inner-sphere chelate complexes, where the α-hydroxyl group of lactate participates in binding to Nd³⁺ . The complexation is exothermic, with stability constants decreasing at higher temperatures due to weakened interactions. Thermodynamic data show that entropy changes dominate the complexation process, a characteristic shared with other lanthanide-lactate systems .

Structure

3D Structure of Parent

Properties

CAS No. |

19042-19-4 |

|---|---|

Molecular Formula |

C9H15NdO9 |

Molecular Weight |

411.45 g/mol |

IUPAC Name |

2-hydroxypropanoate;neodymium(3+) |

InChI |

InChI=1S/3C3H6O3.Nd/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |

InChI Key |

VXDRYJKQOSTIIC-UHFFFAOYSA-K |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Nd+3] |

Origin of Product |

United States |

Preparation Methods

Direct Combination of Neodymium Oxide with Lactic Acid

One common method involves dissolving neodymium oxide (Nd2O3) directly in an aqueous solution of lactic acid. The reaction proceeds as the oxide reacts with the acid to form neodymium lactate in solution:

$$

\text{Nd}2\text{O}3 + 6 \text{CH}3\text{CH(OH)COOH} \rightarrow 2 \text{Nd(CH}3\text{CH(OH)COO)}3 + 3 \text{H}2\text{O}

$$

This method yields a sirupy or concentrated solution of this compound, which can be further processed for crystallization.

Crystallization via Alcohol Addition to Sirupy Solutions

Due to the high solubility and deliquescent nature of this compound, direct crystallization from aqueous solutions is challenging. A successful approach to obtaining crystalline this compound trihydrate involves adding anhydrous alcohol (e.g., ethanol) to a concentrated sirupy solution of this compound. This addition reduces solubility and induces crystallization of the trihydrate form:

- The sirupy solution is prepared by concentrating the aqueous this compound solution.

- Anhydrous ethanol is added slowly under stirring.

- Crystals of this compound trihydrate (Nd(lactate)3·3H2O) precipitate.

- The crystals are filtered and dried under controlled conditions to retain hydration.

This method is preferred because this compound is less deliquescent than some other rare-earth lactates, allowing for better isolation of solid forms.

Evaporation and Controlled Drying

Another approach involves slow evaporation of the aqueous this compound solution at room temperature or slightly elevated temperatures. This method can yield hydrated complexes with varying hydration numbers (commonly dihydrate to trihydrate forms). The hydration state depends on:

- Temperature of synthesis and drying

- Water concentration in the solution

- Duration of evaporation

- The ionic radius of neodymium influencing coordination

Thermogravimetric analysis (TGA) data indicate that these hydrates lose water gradually upon heating, confirming the presence of stable hydration states.

Thermodynamic and Structural Considerations

Complexation Behavior

Studies using potentiometry, absorption spectrophotometry, luminescence spectroscopy, and microcalorimetry have elucidated the complexation of neodymium(III) with lactate ions. Key findings include:

- Formation of three successive mononuclear lactate complexes: NdL^2+, NdL2^+, and NdL3 (where L = lactate).

- Stability constants (log β) for these complexes at 25 °C are approximately:

| Complex | Log Stability Constant (β) |

|---|---|

| NdL^2+ | 2.60 ± 0.01 |

| NdL2^+ | 4.66 ± 0.02 |

| NdL3 | 5.6 ± 0.1 |

Coordination Chemistry

Spectroscopic studies reveal that this compound forms inner-sphere chelate complexes. The protonated α-hydroxyl group of lactate participates directly in coordination, stabilizing the complex. This chelation influences the solubility and crystallization behavior of this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Direct reaction of Nd2O3 with lactic acid | Dissolve oxide in lactic acid aqueous solution | Simple, direct synthesis | Produces sirupy solutions, hard to crystallize |

| Alcohol addition to sirupy solution | Add anhydrous ethanol to concentrated solution | Enables crystallization of trihydrate | Requires careful control of solvent addition |

| Slow evaporation and drying | Evaporate aqueous solution at controlled temperature | Can yield different hydrates | Hydration state sensitive to conditions |

Additional Notes and Research Insights

- This compound is less deliquescent compared to lanthanum, cerium, and praseodymium lactates, facilitating isolation of solid forms.

- Hydration number (n in Nd(lactate)3·nH2O) typically ranges from 2 to 3, influenced by synthesis temperature and drying conditions.

- Thermal decomposition studies show that trihydrated this compound decomposes directly to anhydrous form upon heating, with minimal hydrolysis below 150 °C.

- The solubility of this compound decreases with increasing atomic number of the rare earth elements, and solubility is temperature-dependent, generally higher at elevated temperatures.

Chemical Reactions Analysis

Structural Characteristics

Neodymium-lactate complexes exhibit inner-sphere coordination with lactate acting as a bidentate ligand :

-

Coordination occurs through the carboxylate oxygen and α-hydroxyl group of lactate.

-

Spectroscopic evidence (UV-Vis, luminescence) confirms chelating binding mode .

-

Neodymium adopts 8–9 coordinate geometry in solid-state structures, with lactate anions forming bridging networks .

Temperature and Ionic Strength Effects

| Temperature (°C) | log β (NdL<sup>2+</sup>) | log β (NdL<sub>2</sub><sup>+</sup>) | log β (NdL<sub>3</sub>) |

|---|---|---|---|

| 10 | 2.81 ± 0.05 | 5.12 ± 0.07 | 7.15 ± 0.08 |

| 25 | 2.64 ± 0.03 | 4.93 ± 0.04 | 6.87 ± 0.04 |

| 70 | 2.32 ± 0.04 | 4.38 ± 0.05 | 6.02 ± 0.06 |

Increasing ionic strength (0.2–2.0 M NaClO<sub>4</sub>) reduces complex stability due to decreased activity coefficients .

Solubility Behavior

Neodymium lactate trihydrate (Nd(C<sub>3</sub>H<sub>5</sub>O<sub>3</sub>)<sub>3</sub>·3H<sub>2</sub>O):

Comparative Reactivity with Other Lanthanides

| Property | Nd<sup>3+</sup> | Eu<sup>3+</sup> | Sm<sup>3+</sup> |

|---|---|---|---|

| log β (ML<sub>3</sub>) | 6.87 ± 0.04 | 6.33 ± 0.02 | 6.45 ± 0.06 |

| ΔH (kJ/mol) | -38.2 ± 1.1 | -42.5 ± 1.3 | -35.8 ± 0.9 |

Neodymium shows intermediate complex stability between lighter (La, Ce) and heavier (Eu–Lu) lanthanides .

Biochemical Interactions

-

Exhibits anticoagulative properties in biological systems at millimolar concentrations .

-

Competes with Ca<sup>2+</sup> in binding to serum proteins .

Decomposition Pathways

Thermal analysis (TGA) shows three-stage decomposition :

-

25–150°C : Loss of coordinated water (Δm = 9.8%)

-

150–350°C : Lactate ligand oxidation (Δm = 52.3%)

-

>350°C : Formation of Nd<sub>2</sub>O<sub>3</sub> residue (Δm = 37.9%)

This systematic analysis integrates potentiometric, spectroscopic, and calorimetric data from multiple experimental approaches . The results provide a foundation for understanding neodymium-lactate interactions in both industrial and environmental contexts.

Scientific Research Applications

Biochemical Applications

Complexation Studies

Neodymium lactate has been studied for its ability to form complexes with biological molecules. Research indicates that neodymium ions can interact with lactate, influencing metabolic pathways. The complexation of neodymium(III) with lactate has been investigated using potentiometry and spectroscopic methods, revealing insights into its stability and thermodynamic properties at various temperatures .

Metabolic Imaging

The use of hyperpolarized lactate signals in magnetic resonance imaging (MRI) represents a significant application of lactate derivatives. This compound could potentially enhance the contrast in imaging techniques aimed at studying metabolic processes in vivo. This approach is particularly relevant for monitoring glycolytic activity in tumors, as changes in lactate production can indicate metabolic reprogramming associated with cancer .

Materials Science Applications

Synthesis of Rare Earth Lactates

this compound can be synthesized through the reaction of neodymium oxide with lactic acid. This synthesis method allows for the preparation of this compound trihydrate, which exhibits unique solubility characteristics compared to other rare earth lactates. The solubility of this compound is notably high, making it useful in various chemical processes where solubility is a critical factor .

Catalytic Properties

Research has suggested that this compound may serve as a catalyst or co-catalyst in organic reactions. Its ability to stabilize certain reaction intermediates could enhance reaction rates or selectivity in synthetic pathways, particularly those involving organic compounds derived from lactic acid.

Clinical Applications

Potential Therapeutic Uses

Emerging studies indicate that lactate plays a role in various physiological processes, including inflammation and tissue repair. This compound's potential therapeutic applications may arise from its interactions with biological systems, particularly in modulating metabolic responses during injury or disease . Further research is needed to explore its efficacy and safety as a therapeutic agent.

Toxicological Studies

While exploring the applications, it is crucial to consider the safety profile of neodymium compounds. Toxicological studies have shown that exposure to neodymium compounds can lead to adverse effects on health, particularly concerning lung toxicity when inhaled . Understanding the toxicological implications is essential for the safe application of this compound in both research and clinical settings.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Biochemical Studies | Complexation with biological molecules; potential use in metabolic imaging techniques |

| Materials Science | Synthesis of rare earth lactates; catalytic properties in organic reactions |

| Clinical Research | Potential therapeutic uses related to metabolic modulation; role in inflammation and tissue repair |

| Toxicology | Studies indicate potential health risks associated with inhalation; need for safety asse |

Mechanism of Action

The mechanism of action of lactic acid, neodymium salt involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in metabolic pathways, altering their activity.

Pathways Involved: It can influence glycolysis and the citric acid cycle by modulating the activity of key enzymes such as lactate dehydrogenase and pyruvate dehydrogenase.

Comparison with Similar Compounds

Europium(III) Lactate

Neodymium and europium lactates exhibit similar coordination behavior but differ in stability constants and thermodynamic parameters due to the lanthanide contraction effect. Key findings include:

- Stability Constants : At 25°C, the stability constants (log β) for Nd³⁺-lactate complexes (ML³⁺, ML₂³⁺, ML₃(aq)) are slightly lower than those for Eu³⁺, reflecting stronger europium-ligand interactions .

- Thermodynamics : Both complexes are exothermic, but Nd³⁺-lactate has a less negative enthalpy change (ΔH) compared to Eu³⁺, indicating weaker bond formation .

- Temperature Sensitivity : Nd³⁺-lactate complexes destabilize more rapidly with increasing temperature, making them less suitable for high-temperature applications than europium analogs .

Table 1: Stability Constants (log β) of Nd³⁺ and Eu³⁺ Lactate Complexes at 25°C

| Complex | Nd³⁺-Lactate | Eu³⁺-Lactate |

|---|---|---|

| ML³⁺ | 2.8 ± 0.1 | 3.1 ± 0.1 |

| ML₂³⁺ | 5.2 ± 0.2 | 5.6 ± 0.2 |

| ML₃(aq) | 7.0 ± 0.3 | 7.5 ± 0.3 |

Other Lanthanide Complexes (Citrate, Acetate)

- Citrate Complexes : Neodymium citrate (Nd(C₆H₅O₇)) exhibits higher stability constants than lactate due to citrate’s tridentate binding mode. XAFS studies confirm stronger Nd³⁺-citrate interactions over a broader pH range (1.56–6.12), making citrate complexes more resilient in acidic environments .

- Acetate Complexes: Neodymium acetate (Nd(O₂C₂H₃)₃) lacks the hydroxyl group present in lactate, resulting in simpler outer-sphere coordination. This reduces its stability constants compared to lactate but enhances solubility in non-polar solvents .

Comparison with Non-Lanthanide Metal Lactates

Sodium Lactate

Sodium lactate (NaC₃H₅O₃) differs fundamentally from neodymium lactate due to the monovalent Na⁺ ion. Key distinctions include:

- Ionic Radius and Charge Density : Na⁺ (102 pm) has a much smaller ionic radius and lower charge density than Nd³⁺ (98 pm), leading to weaker electrostatic interactions with lactate. This results in higher solubility and lower stability for sodium lactate .

- Applications : Sodium lactate is widely used in food preservation and pharmaceuticals, whereas this compound is restricted to niche industrial and research applications due to Nd³⁺ toxicity .

Table 3: Cytotoxicity (IC₅₀) of Selected Lanthanide Complexes

| Complex | IC₅₀ (μg/mL) | Cell Line |

|---|---|---|

| Nd-Lactate | 8.5 | A-549 |

| [Tb(Me₂Phen)₂Cl₃OH₂] | 10.2 | A-549 |

| Eu-Lactate | 12.0 | MCF-7 |

Source:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing neodymium lactate complexes?

- Methodological Answer : this compound complexes (e.g., NdL<sup>3+</sup>, NdL2<sup>3+</sup>, NdL3(aq)) can be synthesized by reacting neodymium salts (e.g., NdCl3) with lactate ligands in aqueous solutions under controlled pH and ionic strength. Characterization typically involves potentiometric titration to determine stability constants and absorption spectrophotometry to confirm ligand-metal coordination. For structural insights, luminescence spectroscopy is used to identify inner-sphere chelation, where the lactate’s α-hydroxyl group binds directly to Nd<sup>3+</sup> .

Q. How are stability constants (log β) of neodymium-lactate complexes determined, and what factors influence their accuracy?

- Methodological Answer : Stability constants are measured via potentiometric titration at varying temperatures (e.g., 10–70°C) to assess thermodynamic parameters. Key considerations include:

- Maintaining ionic strength using inert electrolytes (e.g., NaClO4).

- Validating data consistency through complementary techniques like microcalorimetry (to measure enthalpy changes) and spectroscopy (to confirm speciation). For example, log β values decrease with rising temperature due to the exothermic nature of Nd-lactate complexation .

Q. What analytical techniques are suitable for detecting neodymium-lactate interactions in biological or environmental matrices?

- Methodological Answer :

- Electrochemical sensors : Enzyme-mimicking nanocomposites (e.g., NiO@Au) enable sensitive detection of lactate via redox reactions .

- Synchrotron-based EXAFS : Provides atomic-level coordination details, such as bond distances between Nd<sup>3+</sup> and lactate oxygen atoms .

- Liquid-liquid extraction : Used in separations research to study Nd-lactate distribution coefficients in trifluoromethanesulfonate media .

Advanced Research Questions

Q. How do thermodynamic contradictions arise in Nd-lactate complexation studies, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from differences in experimental conditions (e.g., ionic media, temperature). For instance:

- Microcalorimetry-derived ΔH values may conflict with van’t Hoff analysis due to assumptions about constant entropy.

- Resolution : Cross-validate using multiple techniques (e.g., potentiometry + spectroscopy) and apply activity coefficient corrections (e.g., SIT model) .

Q. What is the mechanistic role of temperature in altering Nd-lactate coordination geometry?

- Methodological Answer : Elevated temperatures weaken Nd-lactate binding, as shown by decreasing log β values. Spectroscopic data (e.g., luminescence lifetimes) suggest that higher temperatures destabilize the inner-sphere structure, shifting toward outer-sphere or dissociated species. This is attributed to reduced exothermic enthalpy contributions at >25°C .

Q. How does Nd-lactate complexation compare with other lanthanides (e.g., Eu<sup>3+</sup> or Am<sup>3+</sup>) in terms of thermodynamic stability?

- Methodological Answer : Comparative studies show:

- Eu<sup>3+</sup> : Forms stronger lactate complexes than Nd<sup>3+</sup> due to higher charge density.

- Am<sup>3+</sup> : Exhibits lower stability constants than Nd<sup>3+</sup> in lactate media, attributed to differences in ionic radius and hydration entropy .

Q. What are the limitations of optical spectroscopy in resolving Nd-lactate speciation under high ionic strength?

- Methodological Answer : High ionic strength can:

- Obscure spectral shifts due to charge screening effects.

- Mitigation : Use dilute solutions or pair with techniques like time-resolved laser fluorescence spectroscopy (TRLFS) to enhance resolution for low-concentration species .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in stability constant data across studies?

- Methodological Answer :

- Standardize conditions : Ensure consistent ionic strength, temperature, and ligand-to-metal ratios.

- Reanalyze raw data : Apply unified models (e.g., Davies equation for activity coefficients) to harmonize log β values .

Q. What statistical approaches are recommended for validating thermodynamic parameters in Nd-lactate systems?

- Methodological Answer :

- Error propagation analysis : Quantify uncertainties in log β and ΔH using software like HyperQuad or ReactLab.

- Goodness-of-fit tests : Use χ<sup>2</sup> analysis to compare experimental vs. model-derived speciation curves .

Tables for Key Data

Table 1 : Stability constants (log β) of Nd-lactate complexes at varying temperatures

| Complex | 10°C | 25°C | 40°C | 55°C | 70°C |

|---|---|---|---|---|---|

| NdL<sup>3+</sup> | 3.12 | 2.98 | 2.85 | 2.71 | 2.58 |

| NdL2<sup>3+</sup> | 5.45 | 5.30 | 5.12 | 4.95 | 4.78 |

| NdL3(aq) | 7.20 | 6.98 | 6.75 | 6.52 | 6.30 |

Table 2 : Enthalpy changes (ΔH, kJ/mol) for Nd-lactate complexation at 25°C

| Complex | ΔH (Microcalorimetry) | ΔH (van’t Hoff) |

|---|---|---|

| NdL<sup>3+</sup> | -28.5 ± 1.2 | -26.8 ± 1.5 |

| NdL2<sup>3+</sup> | -34.2 ± 1.5 | -32.0 ± 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.